molecular formula C23H19N3O4S B251183 N-({3-methyl-4-[(phenylcarbonyl)amino]phenyl}carbamothioyl)-1,3-benzodioxole-5-carboxamide

N-({3-methyl-4-[(phenylcarbonyl)amino]phenyl}carbamothioyl)-1,3-benzodioxole-5-carboxamide

货号: B251183
分子量: 433.5 g/mol
InChI 键: CXJOQEHPHBSKLV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-({3-methyl-4-[(phenylcarbonyl)amino]phenyl}carbamothioyl)-1,3-benzodioxole-5-carboxamide, also known as MBX-8025, is a synthetic small molecule drug that has been studied for its potential use in treating metabolic disorders such as non-alcoholic fatty liver disease (NAFLD) and dyslipidemia.

作用机制

N-({3-methyl-4-[(phenylcarbonyl)amino]phenyl}carbamothioyl)-1,3-benzodioxole-5-carboxamide is a selective PPARδ agonist, which means that it activates this nuclear receptor in a specific manner. PPARδ is expressed in many tissues, including skeletal muscle, adipose tissue, and liver. Activation of PPARδ has been shown to increase fatty acid oxidation, decrease lipogenesis, and improve insulin sensitivity.
Biochemical and Physiological Effects:
In preclinical studies, this compound has been shown to reduce liver fat, improve insulin sensitivity, and decrease plasma triglycerides and cholesterol levels. These effects are thought to be mediated through the activation of PPARδ. In addition, this compound has been shown to increase energy expenditure and improve mitochondrial function in skeletal muscle.

实验室实验的优点和局限性

The advantages of using N-({3-methyl-4-[(phenylcarbonyl)amino]phenyl}carbamothioyl)-1,3-benzodioxole-5-carboxamide in lab experiments include its selectivity for PPARδ, its ability to reduce liver fat, and its potential to improve insulin sensitivity and dyslipidemia. However, some limitations of using this compound in lab experiments include its relatively short half-life and the need for further studies to determine its long-term safety and efficacy.

未来方向

For research on N-({3-methyl-4-[(phenylcarbonyl)amino]phenyl}carbamothioyl)-1,3-benzodioxole-5-carboxamide include further preclinical studies to determine its safety and efficacy in treating metabolic disorders such as NAFLD and dyslipidemia. In addition, clinical trials will be needed to determine its potential use in humans. Other potential future directions include studying the effects of this compound on other metabolic pathways and exploring its potential use in other diseases such as cancer and neurodegenerative disorders.
Conclusion:
In conclusion, this compound is a synthetic small molecule drug that has been studied for its potential use in treating metabolic disorders such as NAFLD and dyslipidemia. Its mechanism of action involves the activation of PPARδ, and it has been shown to reduce liver fat, improve insulin sensitivity, and decrease plasma triglycerides and cholesterol levels in preclinical studies. While further research is needed to determine its long-term safety and efficacy, this compound shows promise as a potential treatment for metabolic disorders.

合成方法

The synthesis of N-({3-methyl-4-[(phenylcarbonyl)amino]phenyl}carbamothioyl)-1,3-benzodioxole-5-carboxamide involves several steps, including the reaction of 3-methyl-4-aminobenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 3,4-dimethoxyphenylboronic acid to form the boronic acid intermediate, which is then reacted with 5-amino-1,3-benzodioxole-6-carboxamide to form the final product, this compound.

科学研究应用

N-({3-methyl-4-[(phenylcarbonyl)amino]phenyl}carbamothioyl)-1,3-benzodioxole-5-carboxamide has been studied extensively for its potential use in treating metabolic disorders such as NAFLD and dyslipidemia. In preclinical studies, this compound has been shown to reduce liver fat, improve insulin sensitivity, and decrease plasma triglycerides and cholesterol levels. These effects are thought to be mediated through the activation of a nuclear receptor called peroxisome proliferator-activated receptor delta (PPARδ).

属性

分子式

C23H19N3O4S

分子量

433.5 g/mol

IUPAC 名称

N-[(4-benzamido-3-methylphenyl)carbamothioyl]-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C23H19N3O4S/c1-14-11-17(8-9-18(14)25-21(27)15-5-3-2-4-6-15)24-23(31)26-22(28)16-7-10-19-20(12-16)30-13-29-19/h2-12H,13H2,1H3,(H,25,27)(H2,24,26,28,31)

InChI 键

CXJOQEHPHBSKLV-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)NC(=S)NC(=O)C2=CC3=C(C=C2)OCO3)NC(=O)C4=CC=CC=C4

规范 SMILES

CC1=C(C=CC(=C1)NC(=S)NC(=O)C2=CC3=C(C=C2)OCO3)NC(=O)C4=CC=CC=C4

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。